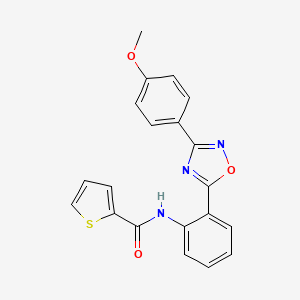
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMFOB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMFOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of DMFOB is not fully understood. However, it has been suggested that DMFOB exerts its biological effects by modulating the activity of various signaling pathways. DMFOB has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMFOB has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses. DMFOB has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
DMFOB has several advantages and limitations for lab experiments. One advantage is that it possesses a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that the exact mechanism of action of DMFOB is not fully understood. Another limitation is that DMFOB has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
未来方向
There are several future directions for the study of DMFOB. One direction is to further investigate its mechanism of action, which will help to understand how it exerts its biological effects. Another direction is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Another direction is to investigate its potential as a drug delivery system, which will help to improve the delivery of therapeutic agents to target tissues. Overall, the study of DMFOB has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of DMFOB involves the reaction of 2,5-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by the condensation of the resulting hydrazide with butanoyl chloride in the presence of triethylamine. The final product is obtained by cyclization of the resulting amide with phosphoryl chloride in the presence of pyridine. The synthesis of DMFOB has been reported in the literature, and the compound has been synthesized using various methods.
科学研究应用
DMFOB has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes DMFOB a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKXWRDTBXDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

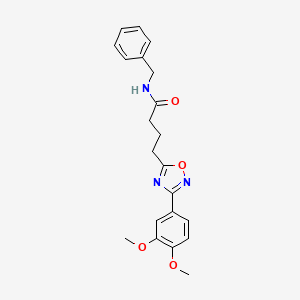


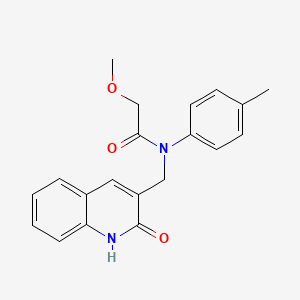
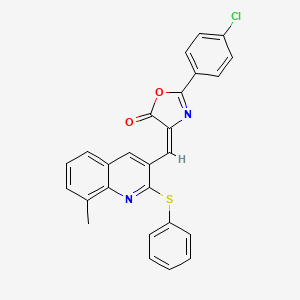

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)
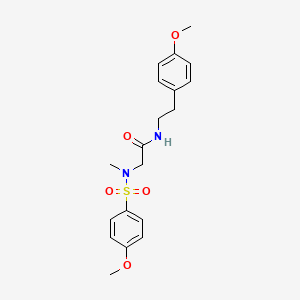

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
